3-[(4-bromobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole
CAS No.:
Cat. No.: VC20189594
Molecular Formula: C18H14BrN3OS2
Molecular Weight: 432.4 g/mol
* For research use only. Not for human or veterinary use.
![3-[(4-bromobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole -](/images/structure/VC20189594.png)
Specification
Molecular Formula | C18H14BrN3OS2 |
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Molecular Weight | 432.4 g/mol |
IUPAC Name | 3-[(4-bromophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazole |
Standard InChI | InChI=1S/C18H14BrN3OS2/c19-14-7-5-13(6-8-14)12-25-18-21-20-17(16-4-2-10-24-16)22(18)11-15-3-1-9-23-15/h1-10H,11-12H2 |
Standard InChI Key | ZTTMZBUDORVPHB-UHFFFAOYSA-N |
Canonical SMILES | C1=COC(=C1)CN2C(=NN=C2SCC3=CC=C(C=C3)Br)C4=CC=CS4 |
Introduction
Chemical Structure and Nomenclature
The systematic name 3-[(4-bromobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole reflects its intricate architecture. The central 1,2,4-triazole ring is substituted at positions 3, 4, and 5. Position 3 features a sulfanyl group bonded to a 4-bromobenzyl group, position 4 bears a furan-2-ylmethyl substituent, and position 5 is occupied by a thiophen-2-yl ring . The molecular formula is C₁₉H₁₅BrN₃OS₂, with a molecular weight of 453.38 g/mol . The presence of bromine (atomic weight 79.9) and sulfur atoms contributes to its high molecular weight and polarizability, influencing its reactivity and pharmacokinetic profile .
Physicochemical Properties
Key physicochemical parameters are summarized below:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₉H₁₅BrN₃OS₂ | |
Molecular Weight | 453.38 g/mol | |
logP | 5.07 (predicted) | |
Hydrogen Bond Acceptors | 5 | |
Polar Surface Area | 85.7 Ų | |
Solubility | Low aqueous solubility |
The compound’s logP value of 5.07 indicates high lipophilicity, favoring membrane permeability but limiting water solubility . The polar surface area (85.7 Ų) suggests moderate bioavailability, consistent with its heterocyclic components .
Synthesis and Characterization
Synthetic Routes
The synthesis typically involves multi-step reactions starting from hydrazide precursors. A common approach involves:
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Formation of Thiosemicarbazides: Reaction of furan-2-carboxylic acid hydrazide with aryl isothiocyanates to form 1,4-substituted thiosemicarbazides .
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Cyclization to Triazoles: Alkaline-mediated cyclization of thiosemicarbazides yields 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols .
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Functionalization: Introduction of the 4-bromobenzyl sulfanyl group via nucleophilic substitution using 4-bromobenzyl bromide .
For example, Beytur et al. (2022) described a metal-free method using trifluoroanhydride activation to assemble trisubstituted triazoles . The final step often employs p-bromophenacyl bromide to introduce the brominated aryl group .
Characterization Techniques
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Spectroscopy: IR spectra confirm S-H (2500–2600 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches .
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NMR: ¹H-NMR signals at δ 4.15–4.26 ppm correspond to SCH₂ groups, while aromatic protons appear at δ 7.12–7.80 ppm .
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X-ray Crystallography: Reveals planar triazole rings and dihedral angles between heterocycles.
Biological Activities
Antimicrobial Activity
Triazole derivatives exhibit broad-spectrum antimicrobial properties. The bromine and sulfur atoms enhance interactions with bacterial enzymes like DNA gyrase . In vitro assays against Staphylococcus aureus and Escherichia coli show MIC values of 5–10 µg/mL, comparable to ceftriaxone . The thiophene moiety may disrupt biofilm formation, as seen in ciprofloxacin-triazole hybrids .
Antifungal Activity
The compound demonstrates efficacy against Candida albicans (MIC = 8 µg/mL) by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis . Molecular docking reveals hydrogen bonds with residues ARG355 and GLU465 in CYP51, mimicking fluconazole’s mechanism .
Mechanism of Action
The compound’s bioactivity stems from its multi-target interactions:
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Enzyme Inhibition: Binds to CYP51 via the triazole ring, disrupting ergosterol synthesis in fungi .
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DNA Interaction: The planar thiophene and furan groups intercalate DNA, inducing apoptosis in cancer cells.
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Reactive Oxygen Species (ROS) Scavenging: The sulfanyl group donates electrons, reducing oxidative stress (1.5-fold higher activity than BHT).
Molecular dynamics simulations show a binding energy of −8.9 kcal/mol with CYP51, stabilized by hydrophobic interactions with LEU518 and PHE464 .
Pharmacokinetics and Toxicity
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Absorption: High logP (5.07) favors gastrointestinal absorption but may limit dissolution .
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Metabolism: Hepatic CYP450-mediated oxidation of the furan and thiophene rings generates reactive metabolites, necessitating toxicity studies .
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Excretion: Predominantly renal, with sulfoconjugates detected in urine .
Acute toxicity in rodent models shows an LD₅₀ > 500 mg/kg, suggesting a favorable safety profile .
Applications and Future Directions
Therapeutic Applications
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Antimicrobial Agents: Potential alternative to fluconazole in drug-resistant infections .
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Oncology: Adjuvant therapy for breast and colon cancers.
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Antioxidant Supplements: Mitigating oxidative stress in neurodegenerative diseases.
Research Opportunities
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